molecular formula C18H15NO5 B2634125 2-(7-Methyl-1-oxoisochroman-3-carboxamido)benzoic acid CAS No. 853890-29-6

2-(7-Methyl-1-oxoisochroman-3-carboxamido)benzoic acid

Cat. No.: B2634125
CAS No.: 853890-29-6
M. Wt: 325.32
InChI Key: ONEQFSVBGZRXER-UHFFFAOYSA-N
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Description

2-(7-Methyl-1-oxoisochroman-3-carboxamido)benzoic acid is a synthetic organic compound designed for pharmaceutical and medicinal chemistry research. This molecule features a hybrid structure combining a 7-methyl-1-oxoisochroman scaffold, a carboxamide linker, and a benzoic acid moiety. The isochroman-1-one core is a structure of interest in heterocyclic chemistry, with related analogs being studied for their diverse biological activities . The incorporation of the benzoic acid group is a common strategy in drug design, as this moiety is present in a wide range of bioactive molecules and has been investigated for its potential role in various therapeutic applications . The primary application of this compound is as a building block or intermediate in the synthesis of more complex molecules. Its molecular framework suggests potential for use in developing novel enzyme inhibitors. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in projects targeting neurological disorders, given the documented research interest in related heterocyclic systems as potential acetylcholinesterase inhibitors . The presence of both hydrogen bond donor and acceptor sites, along with the carboxylic acid group, makes it a versatile fragment for constructing targeted chemical libraries. This product is intended for use in a controlled laboratory setting by qualified researchers. FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

Properties

IUPAC Name

2-[(7-methyl-1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5/c1-10-6-7-11-9-15(24-18(23)13(11)8-10)16(20)19-14-5-3-2-4-12(14)17(21)22/h2-8,15H,9H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONEQFSVBGZRXER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CC(OC2=O)C(=O)NC3=CC=CC=C3C(=O)O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Methyl-1-oxoisochroman-3-carboxamido)benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 7-methyl-1-oxoisochroman-3-carboxylic acid with 2-aminobenzoic acid under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(7-Methyl-1-oxoisochroman-3-carboxamido)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the carboxamido group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

2-(7-Methyl-1-oxoisochroman-3-carboxamido)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(7-Methyl-1-oxoisochroman-3-carboxamido)benzoic acid involves its interaction with specific molecular targets. It may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Physicochemical Properties

The following table compares physicochemical parameters of 2-(7-Methyl-1-oxoisochroman-3-carboxamido)benzoic acid with analogous compounds:

Compound Molecular Weight (g/mol) Solubility (Water) logP Crystal System (if available)
This compound* ~293.3 (estimated) Low (predicted) ~2.5 Not reported
2-(2-Ethoxy-2-oxoacetamido)benzoic acid 237.21 Moderate 1.1 Triclinic (P1)
Benzoic acid 122.12 High 1.87 Monoclinic
2-(2-Chlorophenoxy)benzoic acid 263.69 Low 3.2 Not reported

*Estimated based on structural analogs.

Key Observations :

  • The methyl and isochroman substituents in the target compound likely reduce water solubility compared to unsubstituted benzoic acid, as seen in 2-(2-chlorophenoxy)benzoic acid .
  • The triclinic crystal system of 2-(2-ethoxy-2-oxoacetamido)benzoic acid suggests similar packing efficiency and hydrogen-bonding networks (O–H⋯O and C–H⋯O interactions) might occur in the target compound .

Structural and Functional Group Analysis

  • Comparison with 2-(2-Ethoxy-2-oxoacetamido)benzoic acid: Both compounds feature an amide-linked substituent on the benzoic acid core. However, the ethoxy-oxoacetamido group in the analog introduces additional hydrogen-bond acceptors, whereas the isochroman moiety in the target compound adds steric bulk and rigidity .
  • Comparison with 2-(2-Chlorophenoxy)benzoic acid: The chlorophenoxy group in the latter enhances lipophilicity (logP = 3.2), similar to the methyl-isochroman group in the target compound. However, the amide linkage in the target may improve solubility in polar solvents relative to the ether-linked chlorophenoxy analog .

Biological Activity

The compound 2-(7-Methyl-1-oxoisochroman-3-carboxamido)benzoic acid is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition, antioxidant properties, and implications for drug development.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₅N₁O₃
  • Molecular Weight : 273.29 g/mol

The compound features a carboxamide functional group attached to a benzoic acid moiety, which is critical for its biological interactions.

Enzyme Inhibition

One of the primary areas of interest regarding this compound is its inhibitory effect on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play significant roles in cholinergic signaling. Inhibition of these enzymes is a therapeutic strategy in treating Alzheimer's disease.

Inhibition Studies

Recent studies have indicated that various derivatives of isoquinoline compounds exhibit potent AChE inhibitory activity. For instance, compounds similar to this compound have shown IC50 values ranging from 0.077 to 50.080 μM against AChE, indicating their potential as effective inhibitors compared to established drugs like tacrine and donepezil .

CompoundIC50 (μM)Type of Inhibition
Tacrine0.11Competitive
Donepezil0.59Competitive
Compound X (similar structure)0.077Mixed-type

Antioxidant Activity

Antioxidant properties are crucial for neuroprotective agents, especially in combating oxidative stress associated with neurodegenerative diseases. Compounds with similar structures have demonstrated significant antioxidant activity, suggesting that this compound may also possess these properties.

Neuroprotective Effects

In a study involving animal models, compounds with structural similarities to this compound were administered to assess their effects on memory and learning. The results indicated a marked improvement in cognitive function, attributed to the inhibition of AChE and the reduction of oxidative stress .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of compounds like this compound. Variations in substituents on the benzoic acid or isoquinoline rings can significantly influence biological activity.

Substituent PositionEffect on Activity
OrthoEnhanced AChE inhibition
MetaModerate activity
ParaReduced activity

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